2-(4-ethylphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
2-(4-ethylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazoloquinoline core, which is a fused ring system containing both pyrazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. The reaction is typically carried out in the presence of a strong acid or base to facilitate the cyclization process.
Introduction of the Thiophene Group: The thiophene group is introduced through a substitution reaction, where a suitable thiophene derivative is reacted with the pyrazoloquinoline intermediate.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a Friedel-Crafts alkylation reaction, using an ethylphenyl halide and a Lewis acid catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine derivative is reacted with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Condensation: Condensation reactions can occur, leading to the formation of larger, more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(4-ethylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
- 2-(4-ethylphenyl)-3-oxo-N-[(furan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
- 2-(4-ethylphenyl)-3-oxo-N-[(thiophen-3-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Uniqueness
The uniqueness of 2-(4-ethylphenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide lies in its specific combination of functional groups and its potential biological activities. The presence of the ethylphenyl and thiophene groups, along with the pyrazoloquinoline core, provides a unique structural framework that can interact with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H20N4O2S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C24H20N4O2S/c1-2-15-5-8-17(9-6-15)28-24(30)20-14-25-21-10-7-16(12-19(21)22(20)27-28)23(29)26-13-18-4-3-11-31-18/h3-12,14,27H,2,13H2,1H3,(H,26,29) |
InChI Key |
YDTMWCMJPCMPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CS5 |
Origin of Product |
United States |
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